molecular formula C30H20S3 B12572418 2-[4-(4-phenylphenyl)phenyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene CAS No. 639841-10-4

2-[4-(4-phenylphenyl)phenyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene

Cat. No.: B12572418
CAS No.: 639841-10-4
M. Wt: 476.7 g/mol
InChI Key: HRIHRQAPABGLKG-UHFFFAOYSA-N
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Description

2-[4-(4-phenylphenyl)phenyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene is an organic compound characterized by its complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-phenylphenyl)phenyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to coupling reactions to form the final product. Common reagents used in these reactions include palladium catalysts, organolithium reagents, and halogenated precursors. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to elevated temperatures, depending on the specific steps involved.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency. The use of high-throughput screening methods can also aid in identifying optimal reaction conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-phenylphenyl)phenyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic aromatic substitution reactions can occur, especially in the presence of electron-withdrawing groups on the aromatic rings. Common reagents include halides and nucleophiles such as amines or thiols.

Common Reagents and Conditions

The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic environments, while reduction reactions often require anhydrous conditions. Substitution reactions may be facilitated by the presence of catalysts or specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinones or other oxidized derivatives, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in a variety of substituted aromatic compounds.

Scientific Research Applications

Organic Electronics

One of the primary applications of 2-[4-(4-phenylphenyl)phenyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene is in organic electronics. The compound is particularly useful in:

  • Organic Light Emitting Diodes (OLEDs) : Its high charge mobility and photoluminescent properties make it an excellent candidate for use in OLEDs, where efficient light emission is crucial.
  • Organic Photovoltaics (OPVs) : The compound's ability to facilitate charge transport enhances its performance in OPVs, contributing to improved energy conversion efficiencies.

Conductive Polymers

The compound can undergo oxidative polymerization to form conductive polymers. These polymers are valuable in various electronic applications due to their conductivity and stability. The polymerization process allows for the creation of materials that can be used in:

  • Flexible Electronics : Conductive polymers derived from this compound can be integrated into flexible electronic devices, expanding the potential for wearable technology.

Photonic Devices

Due to its unique optical properties, this thiophene derivative has potential applications in photonic devices. It can be utilized in:

  • Sensors : Its sensitivity to light makes it suitable for use in optical sensors that require precise detection capabilities.

Case Study 1: OLED Performance

A study demonstrated that devices incorporating this compound exhibited enhanced brightness and efficiency compared to traditional materials used in OLEDs. The findings indicated that the compound's molecular structure significantly influences its electroluminescent properties, leading to improved device performance.

Case Study 2: Photovoltaic Efficiency

Research focusing on organic photovoltaic cells revealed that incorporating this compound into the active layer resulted in a notable increase in power conversion efficiency. The study highlighted the importance of the compound's charge transport characteristics and its ability to facilitate exciton dissociation, which is critical for effective energy conversion.

Mechanism of Action

The mechanism of action of 2-[4-(4-phenylphenyl)phenyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene involves its interaction with molecular targets through π-π stacking and other non-covalent interactions. These interactions can influence the compound’s electronic properties and reactivity. The pathways involved may include electron transfer processes and the formation of transient intermediates that facilitate specific chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: A simpler aromatic compound with two phenyl rings.

    Thiophene: A basic heterocyclic compound with a sulfur atom in the ring.

    Terphenyl: A compound with three phenyl rings connected linearly.

Uniqueness

2-[4-(4-phenylphenyl)phenyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene is unique due to its combination of multiple phenyl and thiophene rings, which impart distinct electronic and structural properties. This complexity makes it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound 2-[4-(4-phenylphenyl)phenyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene (often referred to as a thiophene derivative) has garnered interest in various fields of biological research, particularly due to its potential applications in cancer therapy and as a fluorescent probe. This article explores its biological activity, mechanisms of action, and relevant case studies.

PropertyValue
Molecular Formula C28H20S
Molecular Weight 420.52 g/mol
CAS Number 109359-51-5
Chemical Structure Chemical Structure

Anticancer Properties

Research has indicated that thiophene derivatives exhibit significant anticancer activity. For instance, studies have demonstrated that compounds with similar structures can induce apoptosis in various cancer cell lines by disrupting the cell cycle and inducing mitochondrial dysfunction. The specific compound under discussion has shown promise in:

  • Cell Cycle Arrest : Inducing G2/M phase arrest in cancer cells, which is critical for preventing cell division and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Enhancing ROS levels, leading to oxidative stress and subsequent apoptosis in cancer cells.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Mitochondrial Targeting : The compound's structure allows it to penetrate cellular membranes efficiently and target mitochondria, leading to increased ROS production, which is detrimental to cancer cells.
  • Inhibition of Key Enzymes : Similar compounds have been reported to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression by regulating gene expression related to cell cycle and apoptosis.

Case Studies

Several studies have explored the biological activity of thiophene derivatives, providing insights into their potential therapeutic applications:

  • Study on Apoptosis Induction :
    • A study demonstrated that a related thiophene compound induced apoptosis in human breast cancer cells by activating caspase pathways and increasing mitochondrial membrane permeability .
  • Fluorescent Imaging Applications :
    • Another research highlighted the use of thiophene-based compounds as fluorescent probes for cellular imaging, showcasing their ability to selectively stain cancer cells without extensive washing procedures .
  • In Vivo Studies :
    • In vivo experiments indicated that these compounds could effectively reduce tumor size in murine models when administered at specific dosages, emphasizing their potential for therapeutic use .

Properties

CAS No.

639841-10-4

Molecular Formula

C30H20S3

Molecular Weight

476.7 g/mol

IUPAC Name

2-[4-(4-phenylphenyl)phenyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene

InChI

InChI=1S/C30H20S3/c1-2-5-21(6-3-1)22-8-10-23(11-9-22)24-12-14-25(15-13-24)26-16-17-29(32-26)30-19-18-28(33-30)27-7-4-20-31-27/h1-20H

InChI Key

HRIHRQAPABGLKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(S4)C5=CC=C(S5)C6=CC=CS6

Origin of Product

United States

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